[(4-Fluorophenyl)methyl](pentan-2-yl)amine
Description
(4-Fluorophenyl)methylamine is a secondary amine featuring a 4-fluorobenzyl group and a branched pentan-2-yl chain. The pentan-2-yl group contributes to lipophilicity, which may affect membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-4-10(2)14-9-11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJLZSCXVOBDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Fluorophenyl)methylamine, also known by its CAS number 776296-33-4, is an organic compound that has garnered interest in various fields of biological research. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a fluorophenyl group attached to a methyl group, which is further linked to a pentan-2-yl amine. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of (4-Fluorophenyl)methylamine can be attributed to its ability to interact with various receptors and enzymes. Specifically, the fluorophenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins, while the amine group facilitates hydrogen bonding with polar residues. These interactions can modulate enzyme activity or receptor binding, leading to various physiological effects.
Biological Applications
- Ligand Studies : The compound has been utilized as a ligand in receptor-ligand interaction studies, aiding in the understanding of binding mechanisms and affinities.
- Therapeutic Potential : Preliminary studies suggest that (4-Fluorophenyl)methylamine may have applications in medicinal chemistry for developing new therapeutic agents due to its structural features conducive to biological activity.
Case Studies
- Receptor Binding Studies : Research indicates that compounds similar to (4-Fluorophenyl)methylamine exhibit varying degrees of selectivity towards different receptor subtypes. For instance, studies on related fluorinated compounds have shown enhanced binding affinities for serotonin receptors, suggesting potential applications in neuropharmacology .
- Inhibition Studies : In vitro assays have demonstrated that (4-Fluorophenyl)methylamine can inhibit certain enzyme activities, which may contribute to its therapeutic effects. For example, it was found to modulate the activity of specific kinases involved in cellular signaling pathways .
Comparative Analysis
To better understand the unique properties of (4-Fluorophenyl)methylamine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-Chlorophenyl)methylamine | Chlorine instead of fluorine | Moderate receptor binding |
| (4-Methoxyphenyl)methylamine | Methoxy group present | Enhanced solubility but lower receptor affinity |
| (4-Bromophenyl)methylamine | Bromine substituent | Stronger interactions with certain receptors |
Pharmacological Properties
The pharmacological profile of (4-Fluorophenyl)methylamine suggests potential for therapeutic applications:
- Solubility : The compound exhibits moderate aqueous solubility, which is crucial for bioavailability in pharmacological applications.
- Metabolic Stability : Initial studies indicate that modifications in the structure can enhance metabolic stability, thereby prolonging the compound's action in vivo .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(4-Fluorophenyl)methylamine has shown potential as a building block in the synthesis of novel pharmaceuticals. Its structural properties allow for modifications that can enhance bioactivity against specific targets, such as receptors involved in pain and mood regulation. For instance, compounds derived from this amine have been investigated for their interactions with opioid receptors, which are crucial in pain management therapies .
Case Study: Opioid Receptor Modulation
A recent study focused on the design of derivatives based on (4-Fluorophenyl)methylamine to optimize binding affinity to opioid receptors. The results indicated that modifications to the fluorophenyl group significantly influenced receptor selectivity and efficacy, suggesting that this compound could be pivotal in developing targeted analgesics .
Biological Research
Ligand Development
In biological research, (4-Fluorophenyl)methylamine can function as a ligand in receptor-ligand interaction studies. Its ability to form stable complexes with various biological targets makes it valuable for understanding signaling pathways and drug interactions.
Table 1: Potential Biological Targets for (4-Fluorophenyl)methylamine
| Target Type | Example Targets | Application Area |
|---|---|---|
| Receptors | Opioid receptors | Pain management |
| Enzymes | Monoamine oxidase | Neurotransmitter regulation |
| Transporters | Serotonin transporters | Mood disorders |
Materials Science
Polymer Synthesis
(4-Fluorophenyl)methylamine has applications in materials science, particularly in the synthesis of polymers with enhanced properties. Its unique chemical structure allows it to be incorporated into polymer matrices, improving thermal stability and mechanical strength.
Case Study: Polymer Composites
Research demonstrated that incorporating (4-Fluorophenyl)methylamine into epoxy resins resulted in composites with superior thermal properties and resistance to chemical degradation. These findings indicate the compound's potential for use in high-performance materials for aerospace and automotive applications.
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methylamine can be achieved through various methods, including:
- N-Alkylation Reactions: Utilizing appropriate alkyl halides with pentan-2-amine.
- Reductive Amination: Combining carbonyl compounds with amines under reducing conditions.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- Methoxy groups may also enhance metabolic stability by reducing oxidative degradation .
- Compound B: [(4-Fluorophenyl)methyl][(1-methylpyrrol-2-yl)methyl]amine Incorporation of a heterocyclic pyrrole ring introduces hydrogen-bonding capabilities and planar geometry, which could improve interactions with hydrophobic enzyme pockets.
Variations in the Alkylamine Chain
- The furan ring introduces π-π stacking interactions, which may enhance binding to aromatic residues in proteins. Molecular weight: 247.31 g/mol .
- Compound D: 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one Although a ketone derivative, its pentan-1-one backbone shares similarities with the pentan-2-yl chain. This compound exhibits selectivity for dopamine and norepinephrine transporters (DAT/NET), suggesting that the pentan-2-yl group in the target compound may also influence transporter affinity .
Key Observations :
- Enzyme Inhibition: Dibenzylamine derivatives (e.g., 16i) with bis(4-fluorophenyl) groups show potent enzyme inhibition (Ki = 4–11 µM), suggesting that mono-fluorophenyl analogs like the target compound may exhibit moderate activity .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (4-Fluorophenyl)methylamine typically involves the formation of the amine linkage between the 4-fluorobenzyl moiety and a pentan-2-yl amine derivative. The key synthetic steps include:
- Preparation or procurement of 4-fluorobenzylamine or its derivatives.
- Alkylation or reductive amination with pentan-2-one or corresponding precursors.
- Purification and isolation of the target amine.
Detailed Experimental Procedures
Alkylation of 4-Fluorobenzylamine with Pentan-2-one Derivatives
One common approach involves the reaction of 4-fluorobenzylamine with pentan-2-one under reductive amination conditions. This method typically proceeds as follows:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorobenzylamine + Pentan-2-one | Condensation under acidic or neutral conditions to form an imine intermediate | - |
| 2 | Reduction with NaBH4 or catalytic hydrogenation | Reduction of imine to amine | 70-90 (typical range) |
- The reaction is generally performed in anhydrous solvents such as methanol or ethanol.
- Catalysts such as Pd/C may be used for hydrogenation.
- Reaction temperature ranges from room temperature to reflux depending on conditions.
Use of Organometallic Reagents for Side-Chain Introduction
Another method involves the use of organometallic reagents to install the pentan-2-yl side chain onto a 4-fluorobenzylamine precursor. For example:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorobenzyl chloride + sec-butylmagnesium chloride (Grignard reagent) | Formation of carbon-carbon bond under inert atmosphere (N2) at low temperature (-25 to -20 °C) | ~90 |
| 2 | Quenching and work-up | Acidic quench with methanesulfonic acid in methanol, followed by neutralization with sodium bicarbonate | - |
Representative Experimental Data from Literature
Mechanistic Considerations
- The preparation often involves nucleophilic substitution or addition reactions where the amine nitrogen attacks an electrophilic carbon center.
- Use of organometallic reagents such as Grignard or organolithium compounds facilitates the formation of carbon-carbon bonds with high regio- and stereoselectivity.
- Acidic quenching stabilizes the amine product and removes excess reactive species.
- The fluorine substituent on the phenyl ring influences the electronic properties and may affect reaction rates and selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|
| Reductive amination | 4-Fluorobenzylamine + pentan-2-one + NaBH4 or H2/Pd-C | Room temp to reflux in alcohol solvents | Mild conditions, straightforward | 70-90% |
| Organometallic addition | 4-Fluorobenzyl halide + sec-butylmagnesium chloride | -25 to -20 °C in THF under N2 | High selectivity, high yield | Up to 93.7% |
| Lithiation followed by electrophile addition | 4-Fluorobenzyl bromide + n-butyllithium + electrophile | -78 °C in toluene | High control over stereochemistry | 80-90% |
Research Findings and Notes
- The use of sec-butylmagnesium chloride with 4-fluorobenzyl derivatives under nitrogen protection and low temperature yields high purity intermediates useful for further functionalization.
- Methanesulfonic acid in methanol is effective for quenching organometallic reactions and facilitating product isolation.
- The fluorine atom on the phenyl ring modulates the reactivity, often requiring careful control of temperature and stoichiometry.
- Purification via solvent precipitation (e.g., n-heptane or diisopropyl ether) improves product purity and crystallinity.
- Industrial scale synthesis may employ continuous flow reactors to enhance reaction efficiency and reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
